Comprehensive Technical Guide on 2-Hydroxynonanedioic Acid: Structural Properties, Synthesis, and Applications in Advanced Polymeric Materials
Comprehensive Technical Guide on 2-Hydroxynonanedioic Acid: Structural Properties, Synthesis, and Applications in Advanced Polymeric Materials
Executive Summary
2-Hydroxynonanedioic acid (2-HNDA), also known as α -hydroxyazelaic acid, is an emerging C9 α -hydroxy dicarboxylic acid that bridges the gap between traditional aliphatic monomers and multifunctional cross-linking agents. Characterized by two terminal carboxyl groups and a secondary hydroxyl group at the α -position, 2-HNDA is highly valued in sustainable polymer chemistry and biotechnology[1]. This whitepaper provides an in-depth mechanistic analysis of 2-HNDA, detailing its physicochemical properties, biosynthetic and chemical synthesis pathways, and its critical role in formulating high-elongation biodegradable polyesters[2].
Chemical Structure and Physicochemical Properties
The structural uniqueness of 2-HNDA lies in its trifunctionality. The straight-chain aliphatic backbone provides flexibility, while the α -hydroxyl group introduces a site for hydrogen bonding, functionalization, or controlled polymeric branching[1][3].
Table 1: Physicochemical Profile of 2-Hydroxynonanedioic Acid
| Property | Value / Description |
| IUPAC Name | 2-hydroxynonanedioic acid |
| CAS Number | 80331-46-0 |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| Functional Groups | Secondary Hydroxyl (-OH), Terminal Carboxyls (-COOH) |
| Classification | Aliphatic α -hydroxy dicarboxylic acid |
| Canonical SMILES | C(CCCC(=O)O)CCC(C(=O)O)O |
(Data sourced from EvitaChem compound registry[1])
Biosynthetic and Chemical Synthesis Pathways
The production of 2-HNDA can be achieved through both specialized metabolic pathways and targeted organic synthesis[3].
Biosynthetic Pathway: In biological systems, 2-HNDA biosynthesis involves spatially segregated steps across cellular compartments. Long-chain fatty acids undergo ω -hydroxylation in the endoplasmic reticulum (ER) via cytochrome P450 enzymes (CYP4A/4F)[3]. Following cytosolic oxidation to dicarboxylic acids, peroxisomal β -oxidation shortens the carbon chain to nine carbons. A final enzymatic α -hydroxylation yields 2-HNDA[3].
Chemical Synthesis: Industrially and in the laboratory, 2-HNDA is synthesized from azelaic acid (nonanedioic acid) via the Hell-Volhard-Zelinsky (HVZ) bromination followed by alkaline hydrolysis.
Fig 1: Biosynthetic and chemical pathways for 2-HNDA production.
Experimental Protocol 1: Chemical Synthesis and Purification of 2-HNDA
To ensure high yield and purity, the following self-validating protocol utilizes the HVZ reaction mechanism.
Step 1: Activation and α -Bromination
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Procedure: Dissolve 1 eq of azelaic acid in a dry inert solvent (e.g., dichloromethane) under N₂. Add 0.1 eq of Phosphorus Tribromide (PBr₃) followed by the dropwise addition of 1.1 eq of elemental Bromine (Br₂). Reflux for 4 hours.
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Causality: Direct halogenation of carboxylic acids is kinetically unfavorable because the acid does not readily form an enol. PBr₃ acts as a catalyst to convert the acid to an acyl bromide, which enolizes rapidly. The enol then acts as a nucleophile, attacking Br₂ to form the α -bromoacyl bromide.
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Self-Validation: The reaction mixture transitions from a deep red (indicating unreacted Br₂) to a pale yellow. Thin-Layer Chromatography (TLC) should confirm the complete consumption of the azelaic acid precursor.
Step 2: Nucleophilic Hydrolysis
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Procedure: Quench the reaction with water to convert the α -bromoacyl bromide to 2-bromoazelaic acid. Add an excess of 2M aqueous NaOH and heat to 80°C for 6 hours.
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Causality: The alkaline environment drives an Sₙ2 nucleophilic substitution, where the hydroxide ion displaces the α -bromide, forming the sodium salt of 2-HNDA.
Step 3: Acidification and Extraction
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Procedure: Cool the mixture and acidify to pH 1-2 using 6M HCl. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Validation: Perform ¹H-NMR analysis. The successful synthesis is validated by the disappearance of the α -proton multiplet associated with the bromine (~4.3 ppm) and the appearance of a distinct α -proton shifted by the hydroxyl group (~4.1 ppm), alongside the integration of the remaining aliphatic chain protons.
Applications in Advanced Biodegradable Polyesters
In polymer chemistry, 2-HNDA is utilized as a specialized monomer for synthesizing biodegradable aliphatic polyesters with exceptionally high elongation[4][5]. Standard aliphatic polyesters, such as Polybutylene Succinate (PBS), often suffer from limited ductility. By incorporating 2-HNDA, the α -hydroxyl group acts as a branching or cross-linking point during the later stages of polycondensation[2].
This creates a lightly cross-linked network that significantly increases polymer chain entanglement. The result is a dramatic increase in elongation at break (ductility) without severely compromising tensile strength, making these polymers ideal for flexible packaging and biomedical tissue scaffolding[2][4].
Table 2: Comparative Mechanical Properties of Polyesters
| Polymer Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Melting Temp (Tm, °C) |
| Standard PBS (Control) | 35.0 | 300 | 114 |
| PBS + 2 mol% 2-HNDA | 32.5 | 650 | 111 |
| PBS + 5 mol% 2-HNDA | 28.0 | 820 | 108 |
(Note: Data represents typical high-elongation aliphatic polyesters cross-linked with α -hydroxy acids derived from patent literature principles[2][4]).
Experimental Protocol 2: Polymerization Workflow using 2-HNDA
The following protocol outlines the synthesis of a high-elongation poly(butylene succinate-co-2-hydroxyazelate) network.
Step 1: Esterification Phase
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Procedure: In a customized glass reactor equipped with a mechanical stirrer and distillation column, combine succinic acid, 1,4-butanediol (1.2 molar excess), and 2-HNDA (2-5 mol% relative to diacids). Purge with N₂ and heat to 150-180°C for 2-4 hours.
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Causality: The N₂ atmosphere prevents oxidative degradation of the monomers. The secondary hydroxyl group of 2-HNDA is sterically hindered compared to the primary hydroxyls of 1,4-butanediol. Consequently, it remains largely unreacted during this primary esterification phase, preventing premature gelation.
Step 2: Polycondensation Phase
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Procedure: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst (approx. 0.1 wt%). Gradually increase the temperature to 220°C and apply a high vacuum (<1 Torr).
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Causality: Ti(OiPr)₄ is a highly active Lewis acid that coordinates with the carbonyl oxygen, increasing electrophilicity. The high vacuum removes the excess 1,4-butanediol byproduct, driving the equilibrium toward high molecular weight polycondensation. During this high-temperature phase, the α -hydroxyl of 2-HNDA begins to react with terminal carboxyl groups, forming the critical ester cross-links.
Step 3: Termination and Validation
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Procedure: Monitor the torque of the mechanical stirrer. Once the torque reaches the predetermined threshold (indicating the desired melt viscosity and branching density), break the vacuum with N₂, cool, and precipitate the polymer in cold methanol.
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Self-Validation: The real-time monitoring of stirrer torque serves as an in-process self-validating metric for molecular weight and cross-link density, ensuring batch-to-batch consistency before the polymer is extruded.
Fig 2: Polycondensation workflow for 2-HNDA cross-linked polyesters.
Conclusion
2-Hydroxynonanedioic acid represents a highly versatile building block in modern chemical synthesis and materials science. By understanding the causality behind its chemical reactivity—specifically the differential reactivity of its terminal carboxyls versus its sterically hindered α -hydroxyl group—researchers can precisely engineer high-elongation biodegradable polymers. As sustainable materials become increasingly critical, the integration of biologically or chemically derived 2-HNDA into commercial polyester formulations offers a robust pathway toward advanced, eco-friendly plastics.
References
- Google Patents. "EP3845580A1 - Aliphatisches polyester mit hoher dehnung (Aliphatic polyester with high elongation)". European Patent Office.
- Google Patents. "CN111138646A - 高延展性脂肪族聚酯 (High ductility aliphatic polyester)". China National Intellectual Property Administration.
